![molecular formula C9H8Cl2O2S B14364066 2,4-Dichloro-6-[(methylsulfanyl)methoxy]benzaldehyde CAS No. 91508-48-4](/img/structure/B14364066.png)
2,4-Dichloro-6-[(methylsulfanyl)methoxy]benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dichloro-6-[(methylsulfanyl)methoxy]benzaldehyde is an organic compound with the molecular formula C9H8Cl2O2S It is a derivative of benzaldehyde, characterized by the presence of two chlorine atoms, a methylsulfanyl group, and a methoxy group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-[(methylsulfanyl)methoxy]benzaldehyde typically involves the electrophilic aromatic substitution of benzaldehyde derivatives. . The reaction conditions often require the use of catalysts and specific solvents to ensure the desired substitution and functionalization of the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and subsequent functionalization processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product. Optimization of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for achieving high purity and yield in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dichloro-6-[(methylsulfanyl)methoxy]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to the corresponding alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under appropriate conditions.
Major Products Formed
Oxidation: Formation of 2,4-dichloro-6-[(methylsulfanyl)methoxy]benzoic acid.
Reduction: Formation of 2,4-dichloro-6-[(methylsulfanyl)methoxy]benzyl alcohol.
Substitution: Formation of various substituted benzaldehyde derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,4-Dichloro-6-[(methylsulfanyl)methoxy]benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential antimicrobial properties and interactions with biological systems.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,4-Dichloro-6-[(methylsulfanyl)methoxy]benzaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, participating in various substitution and addition reactions. Its aldehyde group can form Schiff bases with amines, leading to the formation of imines and other derivatives. The presence of chlorine and sulfur atoms can influence its reactivity and interaction with biological molecules .
Vergleich Mit ähnlichen Verbindungen
2,4-Dichloro-6-[(methylsulfanyl)methoxy]benzaldehyde can be compared with other similar compounds, such as:
2,4-Dichlorobenzaldehyde: Lacks the methylsulfanyl and methoxy groups, resulting in different reactivity and applications.
2,6-Dichlorobenzaldehyde: Similar structure but with chlorine atoms at different positions, leading to variations in chemical behavior.
2,4-Dichloro-6,7-dimethoxyquinazoline: Contains additional methoxy groups and a quinazoline ring, offering distinct properties and uses.
These comparisons highlight the unique features of this compound, such as its specific functional groups and their influence on its chemical and biological properties.
Eigenschaften
CAS-Nummer |
91508-48-4 |
|---|---|
Molekularformel |
C9H8Cl2O2S |
Molekulargewicht |
251.13 g/mol |
IUPAC-Name |
2,4-dichloro-6-(methylsulfanylmethoxy)benzaldehyde |
InChI |
InChI=1S/C9H8Cl2O2S/c1-14-5-13-9-3-6(10)2-8(11)7(9)4-12/h2-4H,5H2,1H3 |
InChI-Schlüssel |
GOICMTOXJREGRB-UHFFFAOYSA-N |
Kanonische SMILES |
CSCOC1=C(C(=CC(=C1)Cl)Cl)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


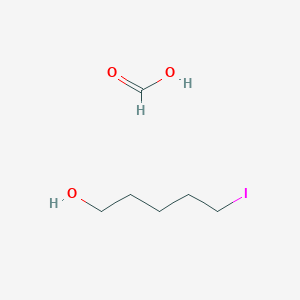
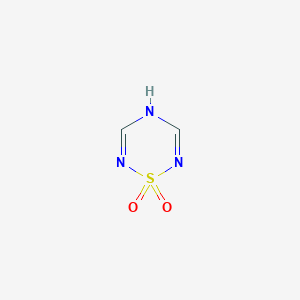
![N-(3,6-Dioxocyclohexa-1,4-dien-1-yl)-N'-{4-[2-(2,4-dioxopentan-3-yl)hydrazinyl]phenyl}urea](/img/structure/B14363999.png)
![2-Methyl-3-[(pyridin-4-yl)methyl]pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14364004.png)
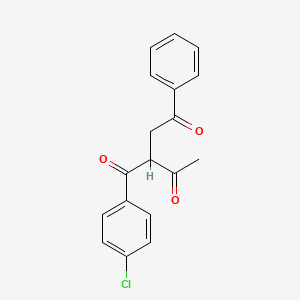
![3-{2-[(Hydrazinylmethylidene)amino]-1,3-thiazol-4-yl}benzoic acid](/img/structure/B14364023.png)
![1-[4-(Triphenylsilyl)buta-1,3-diyn-1-yl]pyrrolidine](/img/structure/B14364041.png)
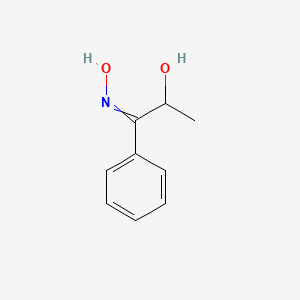
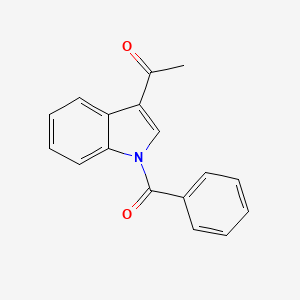
![2-[2-(2-Hydroxy-5-nitrophenyl)hydrazinylidene]naphthalen-1(2H)-one](/img/structure/B14364053.png)
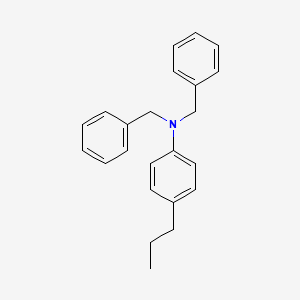
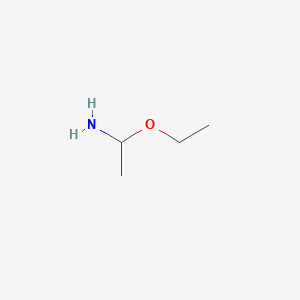
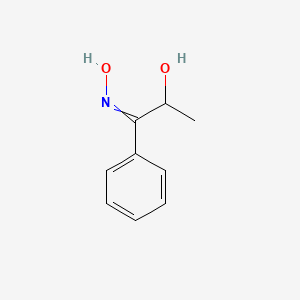
![4-[2-Chloro(oxo)acetamido]butanoyl chloride](/img/structure/B14364070.png)
